7-Azaspiro[3.5]nonane-7-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
7-azaspiro[3.5]nonane-7-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-8(12)10-6-4-9(5-7-10)2-1-3-9/h1-7H2,(H,11,12) |
InChI Key |
BKFMQUOAABZMKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CCN(CC2)C(=O)O |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 7 Azaspiro 3.5 Nonane 7 Carboxylic Acid and Its Derivatives
Foundational Synthetic Routes
General Multi-Step Organic Synthesis Techniques
The construction of the 7-azaspiro[3.5]nonane core often involves multi-step synthetic sequences that utilize fundamental organic reactions. These routes typically focus on the formation of the spirocyclic system through cyclization and the subsequent introduction or modification of functional groups.
Another illustrative multi-step synthesis is that of 2-amino-7-azaspiro[3.5]nonane-7-carboxylic acid, 1,1-dimethylethyl ester, which starts from the corresponding 2-hydroxy derivative. This transformation is achieved through a three-step sequence: mesylation of the hydroxyl group, displacement with sodium azide (B81097), and subsequent reduction of the azide to the amine using palladium on carbon and hydrogen gas. chemicalbook.com
The introduction of the carboxylic acid moiety or its ester equivalent is often a key step. In many synthetic schemes, a tert-butoxycarbonyl (Boc) protecting group is used for the nitrogen of the azaspiro ring system. This protecting group strategy is crucial for controlling reactivity during subsequent synthetic manipulations.
Flow chemistry has also emerged as a powerful tool for multi-step synthesis, enabling the continuous production of complex molecules like the alkaloid natural product (±)-oxomaritidine through a sequence of immobilized reagents and catalysts. syrris.jp This approach offers improved efficiency and automation for synthesizing complex molecular architectures. syrris.jp
Challenges in Scalable Synthesis of Azaspiro Systems
While numerous methods exist for the synthesis of azaspirocycles, their scalability for industrial production presents several challenges. acs.orgnih.gov One major hurdle is the often high cost and limited availability of starting materials. For example, a previously reported synthesis of 1-carbonyl-7-azaspiro[3.5]nonane-7-carboxylic acid-tert-butyl ester utilized a starting material that is expensive and difficult to procure in large quantities. google.com
Furthermore, some synthetic routes employ hazardous reagents that are not amenable to large-scale operations. The use of nitromethane, an inflammable and explosive reagent, in a prior synthesis highlights this issue. google.com Traditional synthetic methods for nitrogen-containing heterocycles also frequently rely on expensive transition metal catalysts and high-temperature conditions, which can add to the cost and complexity of scale-up. acs.org
Development of Efficient and High-Yield Preparations
To address the challenges of scalability, researchers have focused on developing more efficient and high-yielding preparations of azaspiro systems. A notable example is a patented method for synthesizing 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. This process involves fewer reaction steps, uses cheap and readily available raw materials, and achieves a high total yield of 70.7%, making it suitable for large-scale production. google.com
The development of novel building blocks is another key strategy. The preparation of versatile azaspiro[3.3]heptanes with multiple functional groups provides a platform for creating diverse molecular structures, which is significant for drug discovery and design. nih.gov The design and synthesis of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists have also led to the identification of potent compounds with favorable pharmacokinetic profiles. nih.gov
The table below summarizes a selection of synthetic methods for 7-azaspiro[3.5]nonane derivatives, highlighting the reaction types and yields.
| Product | Starting Material | Key Reaction Steps | Yield | Reference |
| 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester | Compound II and Compound V | Epoxidation, Ring-enlargement | 70.7% (total) | google.com |
| 2-amino-7-azaspiro[3.5]nonane-7-carboxylic acid, 1,1-dimethylethyl ester | 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylic acid, 1,1-dimethylethyl ester | Mesylation, Azide displacement, Reduction | Not specified | chemicalbook.com |
| 7-Azaspiro[3.5]nonane-6,8-dione | Dialkyl esters | Decarboxylation under acidic conditions | 42-50% |
Advanced Stereoselective Synthesis
The presence of a spiro quaternary carbon atom in 7-azaspiro[3.5]nonane introduces the possibility of chirality. The development of stereoselective synthetic methods is therefore crucial for accessing enantiomerically pure compounds, which often exhibit distinct biological activities.
Enantioselective Approaches to Chiral Azaspiro Systems
The enantioselective synthesis of chiral azaspiro compounds is a rapidly advancing field. rsc.org Catalytic asymmetric methods are particularly attractive as they can generate chiral molecules from prochiral starting materials with high enantioselectivity. rsc.org
One successful approach involves the use of chiral catalysts in key bond-forming reactions. For instance, the enantioselective synthesis of all-carbon quaternary spirocycles has been achieved through a palladium-catalyzed allylic alkylation reaction. nih.gov This strategy allows for the construction of the spirocyclic framework with excellent control over the stereochemistry of the quaternary center. nih.gov
Another powerful technique is the use of chiral auxiliaries or reagents to direct the stereochemical outcome of a reaction. The Curtius rearrangement of an acyl azide has been employed as a key step to install a nitrogen substituent at a quaternary carbon center with high stereochemical fidelity. researchgate.net
Recent advances have also focused on biocatalytic methods. Engineered proteins and their native cofactors are being used for the stereodivergent synthesis of azaspiroalkanes, offering a practical and scalable platform. acs.org
Control of Stereochemistry at Spiro Quaternary Carbon Centers
The construction of the spiro quaternary carbon stereocenter is a formidable challenge in synthetic organic chemistry. rsc.org The steric congestion around this center often hinders bond formation and makes stereocontrol difficult.
Several strategies have been developed to address this challenge. Asymmetric catalytic reactions such as Michael additions, dearomative cyclizations, and cycloadditions have proven effective in creating these centers with high enantioselectivity. rsc.org The choice of chiral catalyst is critical and often needs to be tailored to the specific substrate and reaction type. researchgate.net
The development of novel catalytic systems continues to be a major focus. For example, cooperative bimetallic radical catalysis has emerged as a new concept for asymmetric hydrogen-atom transfer reactions without the formation of carbon radicals, offering a new avenue for stereocontrol. acs.org Similarly, cobalt-catalyzed asymmetric reductive coupling of isocyanates with tertiary alkyl halides provides a method for the synthesis of sterically bulky chiral amides bearing α-quaternary stereogenic centers. acs.org
The table below highlights some advanced stereoselective methods for the synthesis of spiro compounds.
| Method | Key Features | Application | Reference |
| Palladium-Catalyzed Allylic Alkylation | Enantioselective formation of all-carbon quaternary stereocenters. | Synthesis of enantioenriched spirocycles. | nih.gov |
| Curtius Rearrangement | Stereospecific installation of a nitrogen substituent at a quaternary carbon. | Enantioselective synthesis of an azaspiro[4.4]nonane derivative. | researchgate.net |
| Asymmetric Catalytic Technologies | Michael addition, dearomative cyclization, cycloaddition. | Construction of quaternary carbon stereocenters in complex natural product synthesis. | rsc.org |
| CpRu Catalysis | Synthesis of chiral tetra-heterosubstituted methanes. | Creation of tetraoxa and azatrioxa carbon spiro stereocenters. | nih.gov |
Key Reaction Methodologies
A variety of synthetic strategies have been developed to access the 7-azaspiro[3.5]nonane framework. These methods often leverage powerful name reactions and innovative cyclization techniques to construct the characteristic spirocyclic system.
Applications of the Curtius Rearrangement in Spirocyclic Synthesis
The Curtius rearrangement is a versatile and powerful tool for the synthesis of amines and their derivatives from carboxylic acids. nih.gov This reaction proceeds through the thermal decomposition of an acyl azide to an isocyanate, which can then be trapped by various nucleophiles. wikipedia.orgrsc.orgorganic-chemistry.org A key advantage of the Curtius rearrangement is the retention of stereochemistry at the migrating carbon center. nih.gov
In the context of spirocyclic synthesis, the Curtius rearrangement can be employed to introduce a nitrogen atom into a pre-formed carbocyclic ring, leading to the formation of an azaspirocycle. For instance, a carboxylic acid appended to a cyclobutane (B1203170) or cyclohexane (B81311) ring can be converted to the corresponding acyl azide. Subsequent rearrangement and intramolecular trapping of the resulting isocyanate by a nucleophile on the adjacent ring would furnish the desired spirocyclic lactam or a related derivative. While direct examples for 7-azaspiro[3.5]nonane-7-carboxylic acid synthesis via this method are not explicitly detailed in the provided results, the general applicability of the Curtius rearrangement for creating spirocyclic lactams from acids suggests its potential in this area. nih.gov The isocyanates generated from the rearrangement are key intermediates that can undergo intramolecular cyclization. nih.govnih.gov
A general synthetic route could involve the following steps:
Formation of a suitable carboxylic acid precursor containing both the cyclobutane and piperidine (B6355638) rings in a non-spirocyclic arrangement.
Conversion of the carboxylic acid to an acyl azide using reagents like diphenylphosphoryl azide (DPPA) or sodium azide. nih.govchemicalbook.com
Thermal or photochemical induction of the Curtius rearrangement to form an isocyanate.
Intramolecular cyclization of the isocyanate to yield a 7-azaspiro[3.5]nonane derivative.
This strategy offers a pathway to introduce the nitrogen atom of the piperidine ring while simultaneously forming the spirocyclic junction.
Intramolecular Cyclization Reactions
Intramolecular cyclization represents a cornerstone in the synthesis of spirocyclic systems like 7-azaspiro[3.5]nonane. These reactions involve the formation of a new ring by connecting two reactive centers within the same molecule.
One notable example is the intramolecular Prins cyclization/Schmidt reaction . A tandem sequence involving a TiCl₄-promoted intramolecular Prins cyclization followed by a Schmidt reaction has been developed for the construction of the azaspiro chemicalbook.comchemicalbook.comnonane skeleton. nih.gov This methodology could potentially be adapted for the synthesis of the 7-azaspiro[3.5]nonane system by carefully designing the starting materials to favor the formation of the desired [3.5] spirocycle.
Other intramolecular cyclization strategies that could be envisioned for the synthesis of 7-azaspiro[3.5]nonane derivatives include:
Heck Reaction: Intramolecular palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to the piperidine ring.
Imino-ene Reaction: Cyclization of an unsaturated amine or imine, which could be a viable route to form the piperidine ring of the spirocycle.
Ring Expansion: Expansion of a smaller ring, such as a cyclopropane (B1198618) derivative attached to the piperidine ring, to form the cyclobutane ring of the 7-azaspiro[3.5]nonane system. A patent describes a method involving epoxidation and ring expansion to obtain a 1-carbonyl-7-azaspiro[3.5]nonane derivative. google.com
Decarboxylative Amination Strategies
Decarboxylative amination has emerged as a powerful method for the formation of carbon-nitrogen bonds, utilizing carboxylic acids as readily available starting materials. nih.gov This approach avoids the need for pre-functionalized starting materials and often proceeds under mild conditions. nju.edu.cn
A potential strategy for synthesizing 7-azaspiro[3.5]nonane derivatives using this method would involve the decarboxylative coupling of a suitable carboxylic acid with a nitrogen source. For instance, a piperidine-4,4-dicarboxylic acid derivative could undergo a mono-decarboxylative amination to introduce an amino group, which could then be further elaborated to form the spirocyclic system.
Recent advancements have utilized diazirines as electrophilic amination reagents in decarboxylative reactions of redox-active esters. chemrxiv.orgnih.gov This method allows for the formation of a C-N bond at the site of the former carboxylic acid group. While a direct application to this compound is not explicitly described, the general principle suggests a plausible synthetic route.
Metal-Catalyzed Transformations
Transition-metal catalysis plays a pivotal role in modern organic synthesis, enabling a wide array of transformations with high efficiency and selectivity. mdpi.com Several metal-catalyzed reactions are applicable to the synthesis of the 7-azaspiro[3.5]nonane core.
Petasis Reaction: This multicomponent reaction involves the coupling of an amine, a boronic acid, and a carbonyl compound. A variation of this reaction could potentially be used to construct the piperidine ring of the 7-azaspiro[3.5]nonane system.
Grubbs Metathesis: Ring-closing metathesis (RCM) catalyzed by Grubbs-type ruthenium catalysts is a powerful tool for the formation of cyclic alkenes. mdpi.com A diene precursor containing the necessary carbon framework for both rings of the 7-azaspiro[3.5]nonane system could undergo RCM to form the piperidine ring.
Oxidative Cyclization: Metal-catalyzed oxidative cyclization of a suitably functionalized acyclic precursor can lead to the formation of the spirocyclic system. For example, a palladium-catalyzed oxidative cyclization of an enamine derived from a piperidine precursor could be a viable approach.
Rhodium-Catalyzed Cycloisomerization: Rhodium(I) complexes have been shown to catalyze the cycloisomerization of 1,5-bisallenes to form seven-membered azaspiro compounds. acs.org This methodology could potentially be adapted to synthesize the 7-azaspiro[3.5]nonane skeleton.
| Catalyst Type | Reaction | Potential Application in 7-Azaspiro[3.5]nonane Synthesis |
| Palladium | Heck Reaction, Suzuki Coupling | Formation of C-C bonds to construct the spirocyclic framework. mdpi.com |
| Ruthenium | Grubbs Metathesis (RCM) | Formation of the piperidine ring from a diene precursor. mdpi.com |
| Rhodium | Cycloisomerization | Formation of the azaspirocyclic core from bisallene precursors. acs.org |
| Titanium | Lewis Acid Catalysis | Promoting intramolecular cyclizations like the Prins reaction. nih.govresearchgate.net |
Radical-Based Cyclizations in Azaspiro Compound Formation
Radical cyclizations offer a powerful and complementary approach to ionic cyclizations for the construction of cyclic molecules. wikipedia.org These reactions are often initiated by the generation of a radical species, which then undergoes an intramolecular addition to a multiple bond. wikipedia.org
The synthesis of 1-azaspirocyclic systems has been achieved through the reductive decarboxylative cyclization of redox-active esters. researchgate.netnih.gov This method involves the generation of a radical from a carboxylic acid derivative, followed by cyclization onto an acceptor group. This strategy is particularly attractive as it utilizes readily available cyclic amino acids. researchgate.net
A plausible route to a 7-azaspiro[3.5]nonane derivative using this methodology would involve:
Preparation of a suitable precursor containing a carboxylic acid on the piperidine ring and an acceptor group (e.g., an alkyne or alkene) on a side chain at the 4-position.
Conversion of the carboxylic acid to a redox-active ester.
Photoredox-catalyzed generation of a radical via single-electron transfer (SET).
Intramolecular cyclization of the radical onto the acceptor to form the spirocyclic ring system.
Domino radical bicyclization processes have also been employed in the synthesis of 1-azaspiro[4.4]nonane derivatives. acs.org This involves the formation and capture of alkoxyaminyl radicals, leading to the construction of the spirocyclic core in a single step. acs.org
Synthetic Approaches Inspired by Bioisosteric Mimicry
The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is a powerful strategy in drug design. univ.kiev.ua The 7-azaspiro[3.5]nonane scaffold can be considered a bioisostere of other cyclic structures found in bioactive molecules.
Synthetic strategies can be inspired by the desire to create novel analogs of existing drugs or natural products. For example, replacing a piperidine ring in a known bioactive compound with a 7-azaspiro[3.5]nonane moiety could lead to improved pharmacological properties. univ.kiev.ua
The synthesis of functionalized derivatives of azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid has been reported, highlighting the interest in these scaffolds as piperidine bioisosteres. univ.kiev.ua These synthetic efforts often focus on developing scalable and versatile routes to produce a variety of functionalized derivatives for drug discovery programs. univ.kiev.ua The design and synthesis of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists further underscores the importance of this scaffold in medicinal chemistry. nih.gov
Derivatization and Functionalization of the 7 Azaspiro 3.5 Nonane 7 Carboxylic Acid Scaffold
Rational Design Principles for Functionalized Derivatives
The rational design of functionalized 7-azaspiro[3.5]nonane derivatives is a cornerstone of modern drug discovery, enabling the creation of molecules with enhanced potency, selectivity, and pharmacokinetic profiles. A key principle in this process is the concept of bioisosteric replacement, where one functional group is substituted for another with similar physical or chemical properties to improve the biological activity of a compound. The 7-azaspiro[3.5]nonane core itself is often used as a bioisostere for piperidine (B6355638), offering a more rigid and three-dimensionally complex structure. univ.kiev.uaresearchgate.net This increased structural rigidity can lead to higher binding affinity and selectivity for a specific biological target.
Structure-guided design is another critical principle, particularly when the three-dimensional structure of the target protein is known. By understanding the interactions between a ligand and its binding site, chemists can design derivatives with complementary functionalities that enhance binding. For instance, the extended length of azaspiro[3.5] inhibitors allows for deeper engagement with the hydrophobic cleft of the S4 subsite of the SARS-CoV-2 3C-like protease, "locking" the inhibitor in a stable conformation. nih.gov This contrasts with smaller spirocyclic systems that may adopt multiple conformations, leading to lower binding affinity. nih.gov
Furthermore, the design process often involves modulating physicochemical properties such as lipophilicity and water solubility. The introduction of specific functional groups can fine-tune these properties, which is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. univ.kiev.ua The strategic placement of polar or nonpolar groups on the 7-azaspiro[3.5]nonane scaffold can significantly impact these characteristics.
Introduction of Diverse Functional Groups
The versatility of the 7-azaspiro[3.5]nonane scaffold lies in the ability to introduce a wide array of functional groups at various positions. This functionalization is key to exploring chemical space and optimizing molecular interactions with biological targets.
Amino Groups: The introduction of amino functionalities is a common strategy to create derivatives with altered basicity and hydrogen bonding capabilities. For example, 1-Amino-7-boc-7-azaspiro[3.5]nonane hydrochloride is a commercially available building block that provides a primary amine for further chemical transformations. bldpharm.com The synthesis of such amino acid derivatives often involves multi-step sequences, including the use of protecting groups to ensure regioselectivity. rsc.org These unnatural amino acids are valuable in creating peptidomimetics with enhanced stability and novel biological activities. enamine.net
Hydroxyl Groups: Hydroxyl groups can be introduced to increase polarity and provide a handle for further derivatization, such as ether or ester formation. The synthesis of hydroxylated derivatives, like tert-butyl-1-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate, has been reported, showcasing methods to incorporate this functional group. univ.kiev.ua These alcohol derivatives can then be used in subsequent reactions, for instance, in the preparation of more complex molecules. nih.gov
Bromo Groups: Bromination of the scaffold introduces a versatile functional group that can participate in a variety of cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon or carbon-heteroatom bonds. Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate is an example of a brominated derivative that serves as a key intermediate for creating diverse compound libraries. bldpharm.com
Carbonyl Moieties: The incorporation of carbonyl groups, such as ketones, is another important functionalization strategy. For instance, 1-carbonyl-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester is a valuable intermediate for designing novel and diversified derivatives. google.com The synthesis of such compounds can be achieved through methods like epoxidation and ring expansion. google.com The presence of a carbonyl group allows for a range of subsequent chemical transformations, including reductions, additions, and condensations.
Various Ester Linkages: Esterification of the carboxylic acid at the 7-position is a straightforward method to introduce a variety of substituents. This can be used to create prodrugs or to modify the pharmacokinetic properties of the parent molecule. The synthesis of different ester derivatives allows for the exploration of how changes in the ester group affect biological activity. For example, the tert-butyl ester is a common protecting group and intermediate in the synthesis of more complex derivatives. google.com
Design and Synthesis of Compound Libraries for Research
The systematic exploration of chemical diversity is a powerful approach in drug discovery. The 7-azaspiro[3.5]nonane-7-carboxylic acid scaffold is an excellent starting point for the creation of compound libraries due to its synthetic tractability and privileged structural features.
The design of these libraries often begins with a core scaffold, such as a functionalized 7-azaspiro[3.5]nonane derivative, which is then elaborated with a variety of building blocks. This modular approach allows for the rapid generation of a large number of structurally related compounds. For example, a library of GPR119 agonists was developed by optimizing the substituents on the piperidine nitrogen and an aryl group attached to the 7-azaspiro[3.5]nonane core. nih.gov
The synthesis of these libraries can be performed using solid-phase or solution-phase parallel synthesis techniques. These methods enable the efficient production of a multitude of compounds for high-throughput screening. The choice of synthetic route is crucial and is often designed to be robust and scalable, allowing for the production of multigram quantities of desired compounds if a promising hit is identified. univ.kiev.uaresearchgate.net The use of versatile intermediates, such as those containing bromo or amino groups, facilitates the diversification of the scaffold through various chemical reactions.
The resulting compound libraries are then screened against biological targets of interest to identify hit compounds. Subsequent optimization of these hits, guided by the principles of rational design, can lead to the development of potent and selective drug candidates.
Applications in Medicinal Chemistry and Drug Discovery
Role as a Pivotal MedChem Building Block
7-Azaspiro[3.5]nonane-7-carboxylic acid is widely recognized as a crucial building block in medicinal chemistry. tandfonline.combldpharm.comnih.govnih.govresearchgate.net Its spirocyclic nature, which features two rings fused at a single carbon atom, provides a rigid and three-dimensional scaffold. tandfonline.combldpharm.com This inherent three-dimensionality is a significant advantage in drug design, allowing for the precise spatial arrangement of functional groups to interact with biological targets. tandfonline.comnih.gov The spirocyclic system is an attractive element for increasing molecular complexity and introducing structural novelty, which can be beneficial for patentability. researchgate.net
The incorporation of this scaffold into molecules can modulate important physicochemical properties such as water solubility, lipophilicity (logP), and metabolic stability. tandfonline.combldpharm.com Generally, increasing the fraction of sp3-hybridized carbons (Fsp3), a measure of a molecule's three-dimensionality, is associated with improved clinical success rates. mdpi.comvu.nl Spirocyclic compounds like 7-azaspiro[3.5]nonane derivatives inherently possess a high Fsp3 value, which is a desirable trait in modern drug discovery. bldpharm.comnih.gov This increased saturation can lead to better solubility and pharmacokinetic profiles. tandfonline.com
The utility of this compound and its analogs as building blocks is further demonstrated by their use in the synthesis of more complex molecules and compound libraries for screening purposes. researchgate.netenaminestore.com For instance, derivatives such as 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid are used as rigid linkers in the development of PROTACs (Proteolysis Targeting Chimeras), where the rigid structure can favorably influence the formation of the ternary complex required for protein degradation.
Bioisosteric Replacement Strategies
Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. This compound and its related structures serve as effective bioisosteres for common pharmacophores.
Mimicry of Common Pharmacophores (e.g., Piperidine (B6355638) and Pipecolic Acid Derivatives)
The 7-azaspiro[3.5]nonane scaffold is considered a valuable bioisostere for the piperidine ring, a moiety frequently found in drug molecules. enamine.netresearchgate.net The replacement of a piperidine ring with a spirocyclic analog like 2-azaspiro[3.3]heptane has been shown to improve solubility and reduce metabolic degradation. enamine.net Similarly, 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid have been reported as bioisosteres of pipecolic acid. univ.kiev.uauniv.kiev.uaresearchgate.net This mimicry allows medicinal chemists to fine-tune the properties of a drug candidate while maintaining its interaction with the biological target. For example, replacing the piperidine fragment in the local anesthetic Bupivacaine with a spirocyclic amino acid resulted in an analog with enhanced activity. univ.kiev.uaresearchgate.net
Influence of Spirocyclic Structures on Molecular Properties for Drug Design
The introduction of a spirocyclic scaffold like 7-azaspiro[3.5]nonane has a profound influence on a molecule's properties, which is highly advantageous for drug design. tandfonline.comtandfonline.com
Enhanced 3D Shape and Fsp3 Richness: Spirocycles are inherently three-dimensional, a stark contrast to the often flat, aromatic structures prevalent in many drug libraries. tandfonline.combldpharm.com This increased three-dimensionality, quantified by a higher fraction of sp3-hybridized carbons (Fsp3), is a key feature. mdpi.comvu.nllifechemicals.com A higher Fsp3 value generally correlates with improved physicochemical properties and a greater likelihood of clinical success. bldpharm.commdpi.com The rigid nature of the spirocyclic system ensures a high Fsp3 value, contributing to better drug-like properties. nih.gov
Constrained Conformational Freedom: The rigidity of the spirocyclic framework locks the conformation of a molecule. tandfonline.com This conformational constraint can be beneficial as it reduces the entropic penalty upon binding to a target, potentially leading to higher potency and selectivity. By restricting the number of possible conformations, the molecule is pre-organized for optimal interaction with its biological partner. nih.govtandfonline.com This can lead to improved efficacy and a better selectivity profile by minimizing off-target interactions. tandfonline.com
The following table summarizes the key molecular properties influenced by the incorporation of spirocyclic structures:
| Molecular Property | Influence of Spirocyclic Structure | Reference |
| Three-Dimensionality (3D Shape) | Significantly enhanced due to the fusion of two rings at a single atom. | tandfonline.combldpharm.com |
| Fsp3 Richness | Inherently high, leading to improved physicochemical and pharmacokinetic properties. | bldpharm.comnih.govmdpi.com |
| Conformational Freedom | Constrained, leading to a more rigid molecule that can result in higher potency and selectivity. | nih.govtandfonline.com |
| Solubility | Generally improved compared to corresponding aromatic systems. | tandfonline.combldpharm.com |
| Lipophilicity (logP) | Can be modulated; often lowered, which can be beneficial. | tandfonline.combldpharm.com |
| Metabolic Stability | Often enhanced due to the rigid structure being less susceptible to enzymatic degradation. | tandfonline.combldpharm.comuniv.kiev.ua |
Development of Novel Drug Candidates
The unique properties of the 7-azaspiro[3.5]nonane core make it a valuable scaffold for the development of new therapeutic agents.
Utility as a Scaffold for Biologically Active Compounds
The 7-azaspiro[3.5]nonane framework serves as a versatile scaffold for constructing a diverse range of biologically active compounds. google.com Its rigid structure provides a solid foundation upon which various functional groups can be appended to explore interactions with different biological targets. This approach has been successfully used to design novel and diverse derivatives for screening and development of innovative medicines. google.com For instance, 7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid is a commercially available building block used in the synthesis of new chemical entities. bldpharm.com
Exploration of Biological Target Engagement
Derivatives of 7-azaspiro[3.5]nonane have been investigated for their ability to modulate the activity of various biological targets, including enzymes and receptors.
Enzyme Inhibition: A notable example is the development of inhibitors of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide (B1667382), an endocannabinoid. Inhibiting FAAH increases anandamide levels, which can produce therapeutic effects such as pain relief. google.com Novel spirocyclic inhibitors based on the 7-azaspiro[3.5]nonane scaffold have been synthesized and evaluated for this purpose.
Receptor Interaction: The 7-azaspiro[3.5]nonane scaffold has also been utilized to create potent G protein-coupled receptor (GPCR) agonists. Specifically, a novel class of GPR119 agonists was designed and synthesized based on this framework. nih.gov Optimization of substituents on the 7-azaspiro[3.5]nonane core led to the identification of a potent agonist with a desirable pharmacokinetic profile and glucose-lowering effects in diabetic rats. nih.gov Additionally, derivatives have been synthesized to target chemokine receptors like CCR3 and CCR5, which are relevant for treating HIV infection and inflammatory conditions. google.com
The table below provides examples of biological targets and the corresponding applications of 7-azaspiro[3.5]nonane derivatives:
| Biological Target | Application | Compound Type | Reference |
| Fatty Acid Amide Hydrolase (FAAH) | Pain, Inflammation | Inhibitors | google.com |
| G-protein coupled receptor 119 (GPR119) | Diabetes | Agonists | nih.gov |
| Chemokine Receptors (CCR3, CCR5) | HIV, Inflammatory Disorders | Modulators | google.com |
| Polo-like kinase 4 (PLK4) | Cancer | Inhibitors | tandfonline.com |
| PARP-1 | Cancer | Inhibitors | tandfonline.com |
| 5-HT2B and 5-HT2C Receptors | Neurological Disorders | Antagonists | tandfonline.com |
Modulation of Biological Activity Through Structural Diversification
The rigid, three-dimensional structure of the 7-azaspiro[3.5]nonane core is a key feature that allows for the precise spatial orientation of appended functional groups. This structural control is crucial for modulating the biological activity of a molecule. By systematically modifying the substituents on the azaspirocyclic framework, researchers can fine-tune the compound's interaction with specific biological targets, such as G-protein coupled receptors (GPCRs).
A prominent example of this is the development of a novel class of agonists for G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes. researchgate.netsci-hub.ru Researchers designed and synthesized a library of compounds incorporating the 7-azaspiro[3.5]nonane moiety. Through strategic structural diversification, they were able to identify derivatives with potent agonistic activity. researchgate.netsci-hub.ru For instance, compound 59a , which features a specific linker length, demonstrated high GPR119 activity with an EC₅₀ value of 14 nM. chiba-u.jp Altering this linker by even a single carbon atom resulted in a decrease in activity, highlighting the sensitivity of the biological response to structural changes. chiba-u.jp This demonstrates that the 7-azaspiro[3.5]nonane scaffold serves as an effective template where diversification can lead to the discovery of highly potent and selective molecules.
Enhancement of Pharmacological Properties
In the development of GPR119 agonists, a lead compound from the 7-azaspiro[3.5]nonane series, designated 54g (also referred to as 161a in some literature), was found to possess not only potent activity but also an excellent pharmacokinetic (PK) profile in preclinical studies. researchgate.netsci-hub.ru This compound exhibited high bioavailability (F = 88.6% at 10 mg/kg) and a suitable half-life (t½ = 0.842 h at 3 mg/kg) in Sprague-Dawley rats, indicating efficient absorption and clearance. sci-hub.ru The optimization process, which involved modifying substituents on the core structure, allowed for the fine-tuning of physicochemical properties like lipophilicity and water solubility, which are crucial for achieving a desirable balance of potency and drug-like characteristics.
Pharmacokinetic Profile of a Lead 7-Azaspiro[3.5]nonane Derivative
| Compound | Dose (p.o.) | Half-life (t½) | Bioavailability (F) | Species |
|---|---|---|---|---|
| 54g (161a) | 10 mg/kg | 0.842 h | 88.6% | Rat |
Data sourced from a review citing the primary study. sci-hub.ru
Structure-Activity Relationship (SAR) Studies of Functionalized Azaspiro Compounds
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological effect. For the 7-azaspiro[3.5]nonane class of GPR119 agonists, a systematic SAR investigation was conducted by modifying two key positions: the piperidine N-capping group (designated R²) and an aryl group on the opposite side of the molecule (designated R³). researchgate.netresearchgate.net
The study revealed that the nature of these substituents had a profound impact on the compound's ability to activate the GPR119 receptor. The goal was to identify the optimal combination of R² and R³ groups to maximize potency, measured by the half-maximal effective concentration (EC₅₀), where a lower value indicates higher potency.
The optimization led to the identification of compound 54g , which featured a specific combination of substituents that resulted in potent GPR119 agonism with an EC₅₀ value of 48 nM. sci-hub.ru This detailed exploration of the chemical space around the 7-azaspiro[3.5]nonane core underscores its utility as a scaffold that allows for rational, data-driven drug design. The findings from such SAR studies are critical for guiding the development of future therapeutic agents based on this promising molecular framework.
Illustrative SAR of 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
| Compound ID | R² Group (Piperidine N-cap) | R³ Group (Aryl Moiety) | hGPR119 EC₅₀ (nM) |
|---|---|---|---|
| Lead Compound | [Structure A] | [Structure X] | >1000 |
| Intermediate | [Structure B] | [Structure X] | 250 |
| 54g (161a) | [Optimized Structure C] | [Optimized Structure Y] | 48 |
This table is illustrative, based on the described optimization process. researchgate.netsci-hub.ruresearchgate.net Specific structures A, B, C, X, and Y represent different chemical moieties explored in the cited research.
Computational Approaches in Research on 7 Azaspiro 3.5 Nonane 7 Carboxylic Acid
Molecular Modeling and Simulation of Spiro Systems
The primary advantage of spirocyclic scaffolds, including the 7-azaspiro[3.5]nonane system, is their inherent three-dimensionality. bldpharm.com This structural feature is a departure from the often flat structures of traditional aromatic ring systems, a concept often referred to as "escaping from flatland" in medicinal chemistry. univ.kiev.ua The spirocyclic nature introduces a higher fraction of sp3-hybridized carbons, which can lead to improved physicochemical properties such as solubility and metabolic stability. bldpharm.com
Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of these spiro systems in various environments, such as in solution or when bound to a biological target. These simulations can reveal the conformational flexibility of the molecule and the stability of different conformations, which is crucial for understanding its biological activity.
Conformational Analysis of the 7-Azaspiro[3.5]nonane Ring System
The six-membered piperidine (B6355638) ring typically adopts chair, boat, or twist-boat conformations. researchgate.net The chair conformation is generally the most stable for cyclohexane (B81311) and its heterocyclic analogs. However, the presence of the spiro-fused azetidine (B1206935) ring can introduce strain and alter the energetic landscape of these conformations. The four-membered azetidine ring is not planar and undergoes a puckering motion. The interplay between the puckering of the azetidine ring and the conformational state of the piperidine ring dictates the spatial orientation of substituents on the scaffold.
Computational methods, such as quantum mechanics calculations and molecular mechanics, are used to determine the relative energies of different conformers and the energy barriers for interconversion between them. princeton.edu For instance, in a study of SARS-CoV-2 3C-like protease inhibitors, the larger six-membered nitrogen heterocycle of the 7-azaspiro[3.5]nonane scaffold, compared to a smaller four-membered ring in other spiro compounds, was observed to adopt a more stable conformation when bound to the enzyme's active site. nih.gov This stability was attributed to the extended nature of the azaspiro[3.5]nonane inhibitors, allowing for better engagement with a hydrophobic cleft in the protein. nih.gov This suggests that the conformational rigidity of the 7-azaspiro[3.5]nonane system can be advantageous in achieving a stable binding mode. nih.gov
Application of In Silico Screening and Rational Drug Design Methodologies
The 7-azaspiro[3.5]nonane scaffold has been successfully utilized in rational drug design campaigns, where computational methods guide the selection and optimization of lead compounds. In silico screening techniques, such as molecular docking and pharmacophore modeling, are employed to identify potential drug candidates from large virtual libraries that incorporate this spirocyclic core.
A notable example is the development of agonists for the G-protein coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. Researchers designed and synthesized a novel class of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. nih.gov The design process involved the optimization of substituents on the piperidine nitrogen and an aryl group, leading to the identification of a potent agonist with desirable pharmacokinetic properties and a glucose-lowering effect in diabetic rats. nih.gov
In another application, derivatives of 7-azaspiro[3.5]nonane were investigated as inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a key enzyme in the life cycle of the virus. nih.gov Structure-guided design led to the development of potent inhibitors with sub-micromolar inhibitory activity. nih.gov X-ray crystallography of the inhibitor-enzyme complexes revealed that the spirocyclic scaffold played a crucial role in orienting the functional groups for optimal interaction with the active site residues. nih.gov The defined three-dimensional structure of the 7-azaspiro[3.5]nonane core was instrumental in achieving high potency and a stable binding conformation. nih.gov
The use of rigid linkers in the development of PROteolysis TArgeting Chimeras (PROTACs) is another area where the 7-azaspiro[3.5]nonane scaffold is finding application. The rigidity of this linker can influence the three-dimensional orientation of the bifunctional molecule, which is critical for the formation of a stable ternary complex between the target protein and an E3 ligase, leading to targeted protein degradation. sigmaaldrich.com
The following table summarizes key computational findings and applications related to 7-azaspiro[3.5]nonane derivatives:
| Application/Study | Computational Method Implied/Used | Key Finding/Outcome | Reference |
| GPR119 Agonist Development | Rational Drug Design, SAR | Optimization of substituents on the 7-azaspiro[3.5]nonane scaffold led to a potent agonist with in vivo efficacy. | nih.gov |
| SARS-CoV-2 3CLpro Inhibitors | Structure-Guided Design, X-ray Crystallography | The 7-azaspiro[3.5]nonane scaffold provided a rigid core for potent inhibitors, leading to a stable binding conformation. | nih.gov |
| PROTAC Linker | Rational Drug Design | The rigid nature of the scaffold is beneficial for controlling the 3D orientation in bifunctional protein degraders. | sigmaaldrich.com |
Future Research Directions for 7 Azaspiro 3.5 Nonane 7 Carboxylic Acid
Exploration of Underexplored Synthetic Avenues and Methodologies
While established synthetic routes to 7-azaspiro[3.5]nonane-7-carboxylic acid and its derivatives exist, future research should focus on developing more efficient, scalable, and versatile methodologies. Current methods can face challenges such as low yields and high costs, which limit large-scale production. google.com
Future synthetic exploration could include:
Novel Multicomponent Reactions: The development of multicomponent reactions, such as the condensation of N-diphenylphosphinoylimines, alkynes, zirconocene (B1252598) hydrochloride, and diiodomethane, offers a rapid pathway to complex azaspirocycles. nih.gov Applying similar strategies to the 7-azaspiro[3.5]nonane system could streamline synthesis and facilitate the creation of diverse compound libraries.
Improved Ring-Expansion and Cyclization Strategies: A reported synthesis for a related intermediate, 1-carbonyl-7-azaspiro[3.5]nonane-7-carboxylic acid-tert-butyl ester, utilizes epoxidation and ring expansion. google.com Further investigation into alternative catalysts and reaction conditions for these crucial steps could significantly improve efficiency and yield. google.com
Asymmetric Synthesis: Developing robust methods for the enantioselective synthesis of chiral 7-azaspiro[3.5]nonane derivatives is crucial. Since biological targets are chiral, access to enantiomerically pure compounds is often necessary to optimize efficacy and minimize off-target effects.
Flow Chemistry: Implementing continuous flow synthesis could offer advantages in terms of safety, scalability, and reaction control for key synthetic transformations, moving away from traditional batch processing.
Discovery of Novel Biological Activities and Therapeutic Applications
Derivatives of the 7-azaspiro[3.5]nonane scaffold have already shown promise in several therapeutic areas, but the potential for new applications remains vast.
Known applications provide a foundation for further discovery:
Metabolic Disorders: A series of 7-azaspiro[3.5]nonane derivatives have been identified as potent agonists of G protein-coupled receptor 119 (GPR119), a target for type 2 diabetes. nih.gov One compound, in particular, demonstrated a favorable glucose-lowering effect in diabetic rats. nih.gov Future work could explore analogs for other metabolic targets.
Antiviral Agents: The spirocyclic framework has been integral in the structure-guided design of inhibitors for the SARS-CoV-2 3C-like protease (3CLpro), a key enzyme in viral replication. nih.gov This success suggests the scaffold could be adapted to target proteases from other viruses.
Immunomodulation: Some derivatives are known to regulate chemokine receptors like CCR3 and CCR5, which are relevant for treating HIV infection and other inflammatory and immunomodulatory disorders. google.com
Future research should branch into new therapeutic fields, such as:
Oncology: Inspired by the anticancer properties of other nitrogen-containing heterocyclic structures like aza-coumarins, researchers could screen libraries of 7-azaspiro[3.5]nonane derivatives against various cancer cell lines. mdpi.com
Central Nervous System (CNS) Disorders: The rigid, three-dimensional nature of the spirocyclic core is ideal for designing ligands that can precisely interact with CNS targets, such as neurotransmitter receptors and transporters.
Infectious Diseases: Beyond viruses, the scaffold could be used to develop novel antibacterial or antifungal agents, a field of urgent medical need. nih.gov
Advanced Functionalization for Enhanced Pharmacological Profiles
The strategic modification, or functionalization, of the 7-azaspiro[3.5]nonane core is a powerful tool for optimizing drug-like properties. Research has shown that even subtle changes to related spirocyclic structures can lead to significant improvements in biological activity, toxicity profiles, and pharmacokinetics. researchgate.netuniv.kiev.ua
Key areas for future functionalization studies include:
Bioisosteric Replacement: The 7-azaspiro[3.5]nonane moiety can act as a bioisostere for other cyclic structures, such as piperidine (B6355638). researchgate.netuniv.kiev.ua In one example, replacing a piperidine fragment in the anesthetic drug Bupivacaine with a related spirocyclic amino acid resulted in an analog with enhanced activity and a longer duration of action. researchgate.netuniv.kiev.ua Further exploration of this concept could improve existing drug classes.
Solubility and Lipophilicity Tuning: Attaching different functional groups to the spirocyclic core allows for the fine-tuning of physicochemical properties like water solubility and lipophilicity. researchgate.netuniv.kiev.ua For instance, incorporating a 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid into Bupivacaine not only maintained activity but also increased water solubility and reduced toxicity five-fold. researchgate.net
Metabolic Stability: The inherent stability of the spirocyclic system can protect against metabolic degradation. univ.kiev.ua Future designs should continue to leverage this property while introducing functional groups that can modulate interactions with metabolic enzymes to achieve a desirable pharmacokinetic profile.
A study on GPR119 agonists demonstrated the success of this approach, where optimization of the N-capping group on the piperidine ring and an adjacent aryl group led to the identification of a potent and effective compound. nih.gov
Integration with Modern Drug Design Paradigms
The 7-azaspiro[3.5]nonane scaffold is well-suited for integration into modern drug discovery platforms that prioritize structural diversity and efficiency.
Diversity-Oriented Synthesis (DOS): DOS aims to create structurally diverse and complex molecules from simple starting materials, rapidly exploring chemical space. The 7-azaspiro[3.5]nonane core is an excellent scaffold for DOS. nih.govamazonaws.com By applying various cyclization strategies and multicomponent reactions, a wide range of functionalized spirocycles can be generated, providing rich libraries for high-throughput screening. nih.govrsc.org This approach allows for the discovery of novel chemotypes with unexpected biological activities. google.com
Fragment-Based Drug Design (FBDD): FBDD uses small, low-molecular-weight compounds ("fragments") to probe the binding sites of biological targets. nih.gov The rigid, three-dimensional structure of the 7-azaspiro[3.5]nonane ring system makes it an ideal fragment. Its defined shape can effectively explore pockets on a protein surface, providing high-quality starting points for building more potent lead compounds. nih.govyoutube.com Once a fragment is found to bind, it can be "grown" or linked with other fragments to increase affinity and selectivity, a strategy that has proven successful against challenging targets like β-lactamases. nih.govyoutube.com
By systematically applying these advanced synthetic and design strategies, future research can continue to build upon the successes of the this compound platform, paving the way for the development of new and improved therapeutics.
Q & A
Q. What are the common synthetic routes for 7-Azaspiro[3.5]nonane-7-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of precursor molecules (e.g., bicyclic amines or ketones) followed by carboxylation. For example, cyclization under acidic or basic conditions forms the spirocyclic core, while oxidation or carboxylation reagents introduce the carboxylic acid group . Optimizing reaction parameters—such as solvent choice (e.g., N,N-dimethylformamide for improved solubility), temperature (60–100°C), and catalysts (e.g., Pd/C for hydrogenation steps)—can enhance yields to >70% . Parallel purification via column chromatography or recrystallization is critical to isolate the product .
Q. How do structural features of this compound differ from analogous spiro compounds?
The compound’s uniqueness lies in its nitrogen-containing spirocyclic framework, which contrasts with oxygenated analogs like 7-Oxaspiro[3.5]nonane-2-carboxylic acid. The nitrogen atom enhances hydrogen-bonding capacity and modulates electronic properties, potentially increasing binding affinity to biological targets compared to oxygenated counterparts . Comparative studies using X-ray crystallography or NMR can validate these structural distinctions .
Q. What analytical techniques are essential for characterizing purity and stability?
High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is standard for assessing purity (>95%). Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight (171.19 g/mol for the free acid), while FT-IR identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) . Stability studies under varying pH (2–12) and temperature (4–40°C) conditions should be monitored via accelerated degradation assays .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s enzyme inhibition potential?
Use kinetic assays (e.g., fluorescence-based or colorimetric) with target enzymes (e.g., proteases or kinases) at physiologically relevant concentrations (1–100 µM). For example, pre-incubate the enzyme with the compound and measure residual activity. Dose-response curves (IC₅₀ values) and Lineweaver-Burk plots can distinguish competitive vs. non-competitive inhibition . Structural analogs like 7-Oxa-2-azaspiro derivatives have shown IC₅₀ values <10 µM against bacterial enzymes, suggesting similar methodologies apply .
Q. What strategies mitigate challenges in synthesizing enantiomerically pure forms?
Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or enantioselective catalysis (e.g., asymmetric hydrogenation with chiral ligands) can achieve >99% enantiomeric excess (ee). Analytical chiral HPLC (Chiralpak columns) validates purity, while molecular docking studies predict enantiomer-specific binding modes to biological targets . For example, (R)-enantiomers of related spiro compounds exhibit 5-fold higher receptor affinity than (S)-forms .
Q. How do structural modifications (e.g., esterification, halogenation) impact pharmacological properties?
Introducing substituents like methyl esters (e.g., Methyl 7-azaspiro[...]carboxylate) or bromine atoms (e.g., tert-butyl 2-bromo-7-azaspiro derivatives) alters lipophilicity (logP) and bioavailability. For instance, esterification increases membrane permeability, while halogenation enhances halogen-bonding interactions with protein targets . SAR studies comparing IC₅₀ values of derivatives (e.g., 2-cyano vs. 2-bromo analogs) guide optimization .
Q. What computational methods predict the compound’s bioisosteric potential in drug design?
Molecular dynamics (MD) simulations and density functional theory (DFT) calculations assess conformational rigidity and electrostatic potential maps. The spirocyclic core mimics proline or pipecolic acid, enabling bioisosteric replacement in peptide analogs. For example, 7-Azaspiro derivatives have been used as proline surrogates in ACE inhibitors, reducing off-target toxicity by 50% .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activity across studies?
Contradictions in IC₅₀ values (e.g., due to assay conditions or impurity levels) require cross-validation using orthogonal methods. For example, confirm enzyme inhibition via both fluorescence and radiometric assays. Reproducibility checks under standardized conditions (pH 7.4, 37°C) and batch-to-batch purity analysis (HPLC) are critical . Meta-analyses of structurally related compounds (e.g., 7-Oxa vs. 7-Aza derivatives) can identify trends in activity .
Methodological Best Practices
- Purification: Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final purification .
- Stability Testing: Store the compound at -20°C under inert atmosphere (N₂) to prevent degradation .
- Toxicity Screening: Employ in vitro cytotoxicity assays (e.g., HepG2 cells) before in vivo studies. Derivatives like 7-Azaspiro[...]hydrochloride have shown LD₅₀ >500 mg/kg in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
